5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide

Catalog No.
S3188090
CAS No.
2097889-65-9
M.F
C12H14ClNO2S
M. Wt
271.76
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]th...

CAS Number

2097889-65-9

Product Name

5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide

IUPAC Name

5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide

Molecular Formula

C12H14ClNO2S

Molecular Weight

271.76

InChI

InChI=1S/C12H14ClNO2S/c13-10-5-4-9(17-10)11(15)14-8-12(16)6-2-1-3-7-12/h2,4-6,16H,1,3,7-8H2,(H,14,15)

InChI Key

QNAOVLUEPDBDFV-UHFFFAOYSA-N

SMILES

C1CC=CC(C1)(CNC(=O)C2=CC=C(S2)Cl)O

solubility

not available

5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide is a synthetic compound characterized by its unique structural features, including a thiophene ring, a chloro substituent, and a carboxamide functional group. The compound exhibits a molecular formula of C13H14ClN3O2SC_{13}H_{14}ClN_{3}O_{2}S and is recognized for its potential applications in medicinal chemistry and material sciences. The presence of the cyclohexene moiety contributes to its reactivity and biological activity, making it a subject of interest in various research domains .

  • Potential skin and eye irritation: The presence of the amide and potentially the chlorine atom could cause irritation upon contact.
  • Unknown toxicity: Further investigation would be needed to assess potential risks.

Future Research Directions

If this compound is of interest for a specific research project, further investigation would be required. This could involve:

  • Synthesis and purification of the compound.
  • Characterization of its physical and chemical properties.
  • Exploration of its potential biological activity or other functionalities.
  • Safety assessments to determine its handling and disposal procedures.

The chemical reactivity of 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide can be attributed to the functional groups present in its structure. Key reactions include:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Acid-Base Reactions: The carboxamide group can participate in acid-base reactions, influencing the compound's solubility and reactivity.
  • Cyclization Reactions: The hydroxy group on the cyclohexene ring may facilitate cyclization reactions under specific conditions, potentially leading to new derivatives with enhanced properties.

These reactions highlight the compound's versatility in synthetic chemistry and its potential to form new compounds with tailored functionalities.

Research indicates that 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide exhibits significant biological activity. Preliminary studies suggest that it may possess:

  • Antimicrobial Properties: The compound has shown efficacy against various bacterial strains, indicating potential as an antimicrobial agent.
  • Anticancer Activity: Investigations into its cytotoxic effects reveal promise in targeting cancer cells, although further studies are needed to clarify mechanisms of action.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.

These biological activities underscore the compound's relevance in drug discovery and development .

The synthesis of 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide typically involves several steps:

  • Formation of Thiophene Derivative: Starting from commercially available thiophene derivatives, chlorination can be performed to introduce the chloro group.
  • Alkylation: The thiophene derivative is then alkylated with an appropriate reagent to attach the hydroxycyclohexene moiety.
  • Carboxamide Formation: Finally, the carboxamide functional group is introduced through reaction with an amine or direct amidation of a carboxylic acid derivative.

Each step requires careful optimization of reaction conditions to maximize yield and purity .

5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide has potential applications across various fields:

  • Pharmaceuticals: Its antimicrobial and anticancer properties make it a candidate for drug development.
  • Agricultural Chemistry: The compound may serve as a pesticide or herbicide due to its biological activity against pathogens.
  • Material Science: Its unique chemical structure allows for exploration in polymer chemistry and material design.

These applications highlight the compound's versatility and importance in both scientific research and industrial applications .

Interaction studies involving 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide focus on its binding affinity and mechanism of action with biological targets. Key areas of investigation include:

  • Protein-Ligand Interactions: Understanding how the compound binds to specific proteins can elucidate its biological effects.
  • Metabolic Pathway Analysis: Studies on how this compound affects metabolic pathways may reveal its therapeutic potential and side effects.

Such studies are crucial for assessing the safety and efficacy of this compound in clinical applications .

Several compounds share structural similarities with 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide. Notable examples include:

Compound NameStructural FeaturesBiological Activity
5-chloro-N-methylthiophene-2-carboxamideThiophene ring, chloro substituentAntimicrobial
N-(4-hydroxycyclohexenyl)thiophene carboxamideHydroxy substituent on cyclohexaneAnticancer
5-bromo-N-(cyclopentyl)thiophene carboxamideBromine instead of chlorineAntimicrobial

Uniqueness

The uniqueness of 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide lies in its specific combination of a chloro substituent with a hydroxycyclohexene moiety, which enhances its reactivity and biological profile compared to similar compounds. This distinct structural arrangement contributes to its potential as a versatile agent in both pharmaceuticals and agrochemicals .

XLogP3

2.8

Dates

Last modified: 08-18-2023

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